molecular formula C8H4BrFN2O2 B1292519 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid CAS No. 885522-01-0

3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid

Cat. No. B1292519
CAS RN: 885522-01-0
M. Wt: 259.03 g/mol
InChI Key: HVKZOBUDXONMCS-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid (3BFICA) is a brominated fluorinated indazole-4-carboxylic acid that has been used in various scientific research applications. It is a versatile compound that has been used for a variety of purposes, including as a fluorescent label for proteins, as a fluorescent dye for cell imaging, and as a probe for the detection and quantification of various compounds. In addition, 3BFICA has been studied for its potential use in drug delivery systems, as well as for its ability to interact with enzymes and other biomolecules.

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid: derivatives have been synthesized and evaluated for their potential as anticancer agents . These compounds have shown inhibitory activity against various human cancer cell lines, including liver, breast, and leukemia cells. The derivatives are particularly assessed for their ability to hinder cell viability and inhibit proangiogenic cytokines associated with tumor development.

Material Science: Dye-Sensitized Solar Cells

Indazole compounds, including those with bromo-fluoro substitutions, are explored in dye-sensitized solar cells (DSSCs) . They can coordinate to metal centers to form photosensitizers with efficient energy transfer processes, which is crucial for the conversion of solar energy into electricity.

Environmental Science: Antimicrobial Activities

Indazole derivatives exhibit antimicrobial activities and are studied for their effectiveness against various bacterial strains . This includes research into compounds that display moderate-to-high activity against pathogens like Staphylococcus spp. and Escherichia coli, which is significant for environmental decontamination and treatment.

Analytical Chemistry: Synthesis Methodologies

The compound’s derivatives are used to develop new synthetic methodologies in analytical chemistry . These methods include transition metal-catalyzed reactions and reductive cyclization reactions, which are essential for creating complex molecules with high purity required for analytical standards.

Biochemistry: Enzyme Inhibition

In biochemistry, indazole derivatives are investigated for their role in enzyme inhibition . They are particularly relevant in the study of enzymes involved in cancer cell growth, where they can inhibit cell proliferation and induce cell cycle arrest.

Pharmacology: Drug Development

The pharmacological applications of indazole derivatives are vast, with studies focusing on their use as selective inhibitors of enzymes and receptors . These compounds are part of the ongoing research for developing new drugs for treating diseases like cancer and respiratory conditions.

properties

IUPAC Name

3-bromo-6-fluoro-2H-indazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O2/c9-7-6-4(8(13)14)1-3(10)2-5(6)11-12-7/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKZOBUDXONMCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646381
Record name 3-Bromo-6-fluoro-2H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid

CAS RN

885522-01-0
Record name 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885522-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-fluoro-2H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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